

spectroscopic comparison of 3-formylbenzoic acid and its derivatives

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Compound of Interest

Compound Name: 3-Formylbenzoic acid

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A Spectroscopic Comparison of **3-Formylbenzoic Acid** and Its Derivatives

This guide provides a detailed spectroscopic comparison of **3-formylbenzoic acid** and its derivatives, including its methyl and ethyl esters, and its amide. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for **3-formylbenzoic acid** and its derivatives.

Compound	Spectroscopic Technique	Key Data
3-Formylbenzoic Acid	^1H NMR (DMSO- d_6)	δ 13.5 (s, 1H, COOH), 10.1 (s, 1H, CHO), 8.4-7.7 (m, 4H, Ar-H)
	^{13}C NMR (DMSO- d_6)	δ 192.8 (CHO), 166.5 (COOH), 137.5, 136.2, 134.0, 131.0, 130.0, 129.8 (Ar-C)
	IR (ATR)	3300-2500 cm^{-1} (O-H stretch), 1705 cm^{-1} (C=O, acid), 1685 cm^{-1} (C=O, aldehyde)
	Mass Spec (EI)	m/z 150 (M^+), 121, 93, 65
Methyl 3-Formylbenzoate	^1H NMR (CDCl_3)	δ 10.1 (s, 1H, CHO), 8.4-7.6 (m, 4H, Ar-H), 3.9 (s, 3H, OCH_3)
	^{13}C NMR (CDCl_3)	δ 191.9 (CHO), 165.8 (COO), 137.2, 134.5, 131.0, 129.5, 129.0, 52.5 (OCH_3)
	IR (Vapor)	1725 cm^{-1} (C=O, ester), 1700 cm^{-1} (C=O, aldehyde)
	Mass Spec (EI)	m/z 164 (M^+), 133, 105, 77
Ethyl 3-Formylbenzoate	^1H NMR (CDCl_3)	δ 10.1 (s, 1H, CHO), 8.4-7.6 (m, 4H, Ar-H), 4.4 (q, 2H, OCH_2), 1.4 (t, 3H, CH_3)
	^{13}C NMR (CDCl_3)	δ 191.9 (CHO), 165.3 (COO), 137.1, 134.6, 131.2, 129.4, 129.1, 61.5 (OCH_2), 14.3 (CH_3)
	IR (Vapor)	1725 cm^{-1} (C=O, ester), 1700 cm^{-1} (C=O, aldehyde)[1]
	Mass Spec (EI)	m/z 178 (M^+), 149, 133, 105

3-Formylbenzamide	^1H NMR (DMSO- d_6)	δ 10.0 (s, 1H, CHO), 8.3-7.6 (m, 4H, Ar-H), 8.1 (br s, 1H, NH), 7.6 (br s, 1H, NH)
^{13}C NMR (DMSO- d_6)	δ 192.9 (CHO), 167.2 (CONH $_2$), 136.5, 135.0, 132.0, 129.5, 128.9, 128.5 (Ar-C)	
IR	3350, 3180 cm^{-1} (N-H stretch), 1695 cm^{-1} (C=O, aldehyde), 1660 cm^{-1} (C=O, amide I)	
Mass Spec (GC-MS)	m/z 149 (M^+), 133, 105, 77[2]	

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO- d_6).[3][4]
 - For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.[3]
 - Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.[4]
 - The final solution depth in a standard 5 mm NMR tube should be around 4-5 cm.
- Data Acquisition:
 - Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
 - The deuterated solvent signal is used for field frequency locking.
 - Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- For ^1H NMR, standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

This guide focuses on Attenuated Total Reflectance (ATR) and Thin Solid Film methods for solid samples.

- Attenuated Total Reflectance (ATR-FTIR):
 - Ensure the ATR crystal is clean. Record a background spectrum.
 - Place a small amount of the solid sample onto the crystal surface.[\[5\]](#)
 - Use the pressure clamp to ensure firm contact between the sample and the crystal.
 - Acquire the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- Thin Solid Film:
 - Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[\[6\]](#)
 - Apply a drop of the solution to a clean, IR-transparent salt plate (e.g., NaCl or KBr).[\[6\]](#)
 - Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[\[6\]](#)
 - Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.

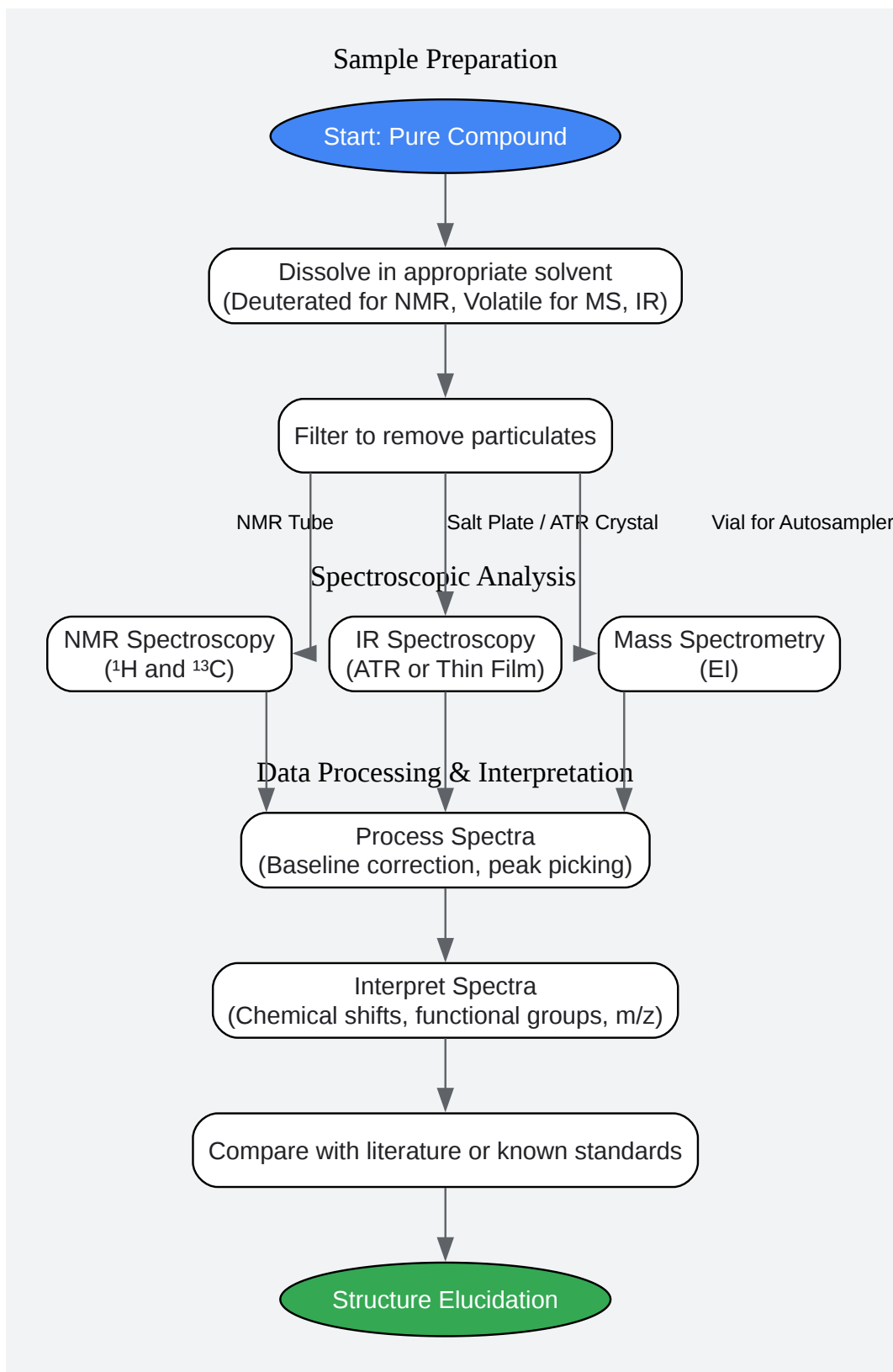
Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of these types of compounds.

- Sample Preparation:

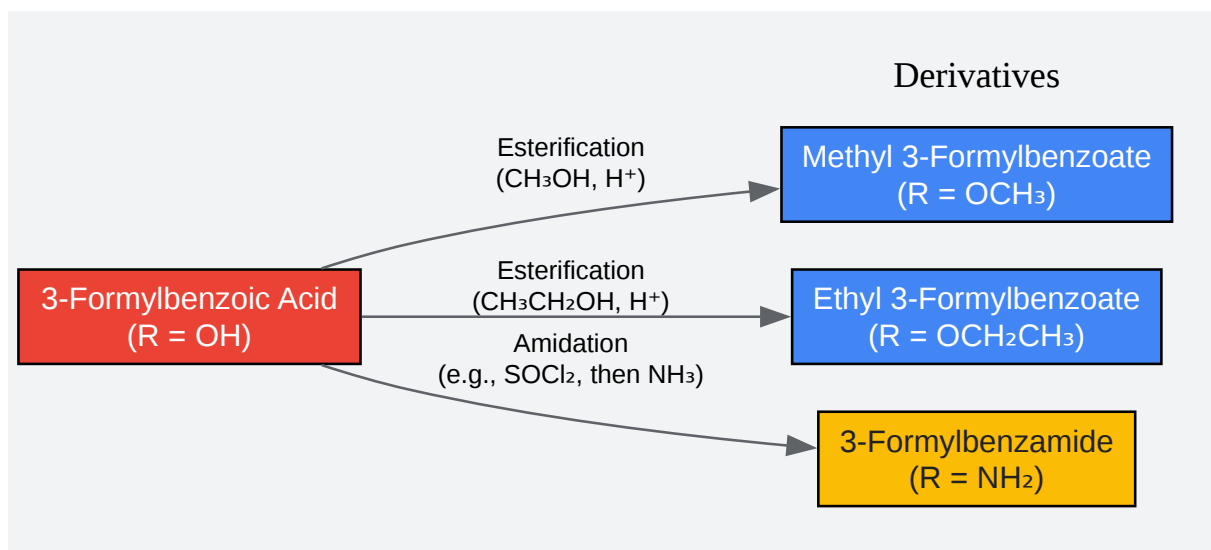
- Ensure the sample is pure. Dissolve a small amount in a volatile, high-purity solvent like methanol or acetonitrile.[\[7\]](#)
- For Electrospray Ionization (ESI), a dilute solution of 1-10 µg/mL is typical.[\[7\]](#)
- Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[\[7\]](#)
- Data Acquisition (Electron Ionization - EI):
 - The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[8\]](#)
 - This causes ionization and fragmentation of the molecules.
 - The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
 - For benzoic acid derivatives, negative ion mode ($[M-H]^-$) can be effective for detecting the deprotonated molecule, while positive ion mode ($[M+H]^+$ or M^+) is also used.[\[7\]](#)

Visualizations



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Synthesis relationship of derivatives from **3-formylbenzoic acid**.

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